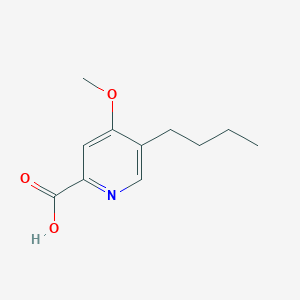
5-Butyl-4-methoxypyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-4-methoxypyridine-2-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by a butyl group at the 5th position, a methoxy group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-methoxypyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 4-methoxypyridine-2-carboxylic acid with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-4-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-Butyl-4-hydroxypyridine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, yielding 5-Butyl-4-methoxypyridine-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-Butyl-4-hydroxypyridine-2-carboxylic acid.
Reduction: 5-Butyl-4-methoxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Butyl-4-methoxypyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Butyl-4-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and stability, making them valuable in catalysis and material science. Additionally, the compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-pyridine-2-carboxylic acid: Lacks the butyl group at the 5th position.
5-Bromo-6-methoxypyridine-2-carboxylic acid: Contains a bromine atom instead of a butyl group.
2-Methoxy-4-pyridinecarboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
5-Butyl-4-methoxypyridine-2-carboxylic acid is unique due to the presence of the butyl group at the 5th position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other pyridinecarboxylic acid derivatives and can lead to different biological and industrial applications.
Propriétés
Numéro CAS |
83889-26-3 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-butyl-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-4-5-8-7-12-9(11(13)14)6-10(8)15-2/h6-7H,3-5H2,1-2H3,(H,13,14) |
Clé InChI |
QEEGJLSZBDISLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN=C(C=C1OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



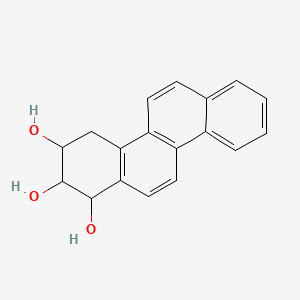

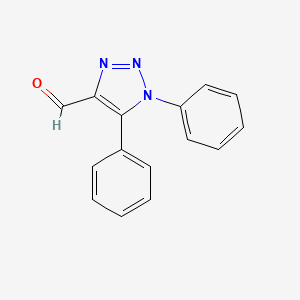
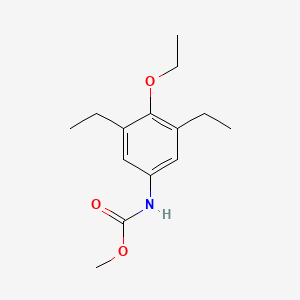
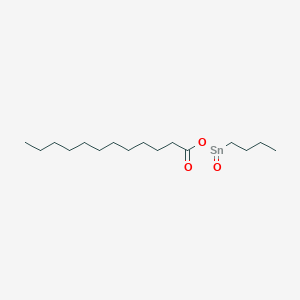
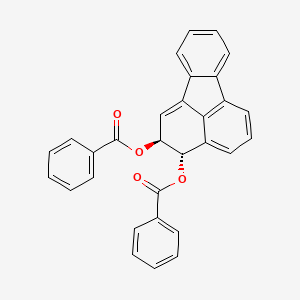
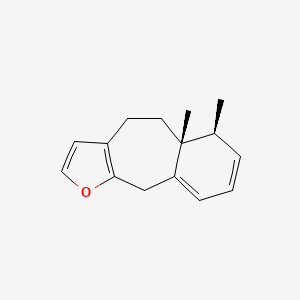

![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
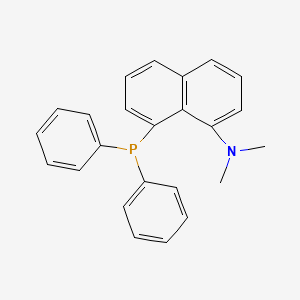

![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
